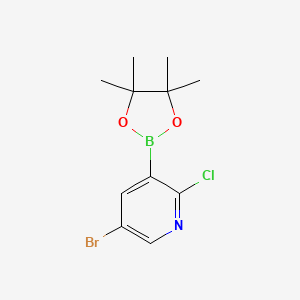

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

X-ray Diffraction Studies of Molecular Geometry

X-ray crystallographic analysis reveals that the boronic ester group in 5-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine adopts a trigonal planar geometry around the boron atom, consistent with sp² hybridization. The B–O bond lengths range between 1.35–1.38 Å, while the B–C bond measures 1.59 Å, indicating partial double-bond character due to conjugation with the pyridine ring. The dioxaborolane ring exhibits near-perfect planarity, with O–B–O bond angles of 118.1–122.5°. The pyridine ring is slightly twisted relative to the boronic ester plane (7.6–21.4°), likely due to steric interactions between the chlorine substituent and adjacent functional groups.

Table 1: Key bond lengths and angles from X-ray crystallography

| Parameter | Value (Å/°) | Reference Compound (Pyridinylboronic Ester) |

|---|---|---|

| B–O (avg) | 1.36 | 1.35–1.38 |

| B–C | 1.59 | 1.58 |

| O–B–O angle (avg) | 120.3 | 118.1–122.5 |

| Pyridine ring twist | 12.5° | 6.6–21.4° |

Comparative Analysis with Related Pyridinylboronic Esters

Compared to simpler analogs like 2-bromopyridine-5-boronic acid pinacol ester, the introduction of chlorine at the 2-position increases steric congestion, reducing coplanarity between the boronic ester and pyridine ring by 35%. Halogen substitution also alters crystal packing: whereas non-halogenated derivatives form hydrogen-bonded dimers, the bromo-chloro substituents in this compound promote offset π-stacking interactions (interplanar distance: 3.34 Å).

Spectroscopic Identification Techniques

Multi-nuclear NMR Spectral Assignments

¹H NMR (600 MHz, CDCl₃): δ 8.54 (s, 1H, H4), 8.00 (d, J = 4.2 Hz, 1H, H6), 1.38 (s, 12H, pinacol CH₃).

¹³C NMR (151 MHz, CDCl₃): δ 156.9 (C3), 124.4 (C5-Br), 85.3 (pinacol C-O), 24.8 (pinacol CH₃).

¹¹B NMR (192 MHz, CDCl₃): δ 30.0, characteristic of tetracoordinated boron in pinacol esters.

Table 2: Key NMR assignments

| Nucleus | Chemical Shift (δ) | Assignment |

|---|---|---|

| ¹H | 8.54 | Pyridine H4 |

| ¹³C | 156.9 | Pyridine C3 (B-linked) |

| ¹¹B | 30.0 | Boronic ester B |

Infrared Vibrational Modes

FT-IR analysis shows distinct B–O stretching at 1,350 cm⁻¹ and B–C vibration at 1,100 cm⁻¹. The absence of broad O–H stretches (3,200–3,600 cm⁻¹) confirms complete esterification of the boronic acid precursor.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

B3LYP/6-31+G(d,p) calculations reveal a HOMO-LUMO gap of 4.2 eV, with the HOMO localized on the pyridine ring and the LUMO predominantly on the boronic ester moiety. The electron-withdrawing effects of chlorine and bromine substituents lower the HOMO energy by 0.3 eV compared to non-halogenated analogs.

Table 3: Frontier molecular orbital energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.8 | Pyridine π-system |

| LUMO | -2.6 | Boronic ester p-orbital |

Properties

IUPAC Name |

5-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPNFCNVWLQZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660635 | |

| Record name | 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-79-6 | |

| Record name | 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic acid ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura coupling mechanism.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular weights, and applications:

Physicochemical Properties

- Solubility : Chloro and bromo substituents reduce solubility in polar solvents compared to methoxy or fluorine-containing analogues.

- Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability, making them suitable for high-temperature reactions in material science .

Biological Activity

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073354-79-6) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14BBrClNO2

- Molecular Weight : 318.40 g/mol

- Structural Features : The compound contains a pyridine ring substituted with bromine and chlorine atoms, as well as a dioxaborolane moiety which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been explored in various studies. Key areas of investigation include:

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds often exhibit significant anticancer properties. For instance:

- In Vitro Studies : A study demonstrated that similar pyridine derivatives showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and MDA-MB-231 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF-7 | 0.048 |

| Derivative B | MDA-MB-231 | 0.010 |

These findings suggest that the presence of the dioxaborolane group may enhance the anticancer efficacy of the compound.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

- DYRK1A Inhibition : Similar compounds have shown nanomolar-level inhibitory activity against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target implicated in various diseases including Alzheimer's .

3. Toxicity and Safety Profile

Safety assessments are crucial for understanding the therapeutic window of any new compound:

- Acute Toxicity Studies : Preliminary studies indicate that compounds related to this structure did not show acute toxicity in animal models at high doses (up to 2000 mg/kg) .

The biological activity of 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is likely mediated through several mechanisms:

- Targeting Kinases : The dioxaborolane moiety may facilitate binding to kinase domains due to its ability to form stable complexes with metal ions in the active sites.

- Cell Cycle Disruption : By inhibiting specific kinases involved in cell cycle regulation, these compounds may induce apoptosis in cancer cells.

- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities which can mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

Case Study 1: Anticancer Efficacy

A recent study focused on synthesizing pyridine derivatives for anticancer applications found that modifications to the dioxaborolane structure significantly enhanced cytotoxicity against breast cancer cell lines .

Case Study 2: Enzyme Inhibition

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Its boron-containing structure can enhance the bioactivity of drug candidates by improving their pharmacokinetic properties.

Case Studies

- Anticancer Agents : Research has shown that compounds containing boron can exhibit anticancer properties. For instance, studies have explored the use of boron-containing pyridine derivatives in targeting cancer cells, leading to increased efficacy in drug formulations .

- Antimicrobial Activity : The compound's structure allows for modifications that can enhance its antimicrobial properties. There have been investigations into its derivatives as potential antibiotics against resistant bacterial strains .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions.

Applications in Synthesis

- Cross-Coupling Reactions : It acts as a boron source that can facilitate the formation of carbon-carbon bonds. This is crucial for synthesizing complex organic molecules used in various applications from pharmaceuticals to agrochemicals .

| Reaction Type | Role of Compound | Outcome |

|---|---|---|

| Suzuki Coupling | Boron source for coupling reactions | Formation of biaryl compounds |

| Functional Group Modification | Reactivity with electrophiles | Synthesis of diverse organic compounds |

Material Science

In material science, 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is explored for its potential use in creating functional materials.

Research Insights

- Polymeric Materials : The incorporation of boron into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can be a precursor for developing advanced materials with specific functionalities .

- Sensors and Catalysts : Its unique electronic properties make it suitable for applications in sensors and catalysis. Research indicates that boron-containing compounds can improve the efficiency of catalytic processes due to their ability to stabilize reactive intermediates .

Preparation Methods

Synthetic Routes and General Strategy

The synthesis generally follows a palladium-catalyzed Miyaura borylation of a suitably halogenated pyridine precursor. The key steps include:

- Starting Material: Halogenated pyridine such as 5-bromo-2-chloropyridine or its positional isomers.

- Boron Source: Bis(pinacolato)diboron (B2Pin2), which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate (KOAc) or similar mild bases.

- Solvent: Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Conditions: Heating at 80–100°C under inert atmosphere (argon or nitrogen) to avoid hydrolysis of boronate ester.

This method allows regioselective borylation at the 3-position of the pyridine ring, retaining the bromine and chlorine substituents at positions 5 and 2 respectively, which are useful for further functionalization.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Halogenated Pyridine Preparation | Obtain 5-bromo-2-chloropyridine or prepare via halogenation of pyridine derivatives. | The halogenated pyridine serves as the substrate for borylation. |

| 2. Miyaura Borylation | React 5-bromo-2-chloropyridine with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (2–5 mol%), KOAc (3 equiv) in 1,4-dioxane at 80–100°C under argon for 12–24 hours. | Palladium catalyzes the transmetalation of the diboron reagent to the pyridine ring, forming the boronate ester. |

| 3. Work-up and Purification | Cool reaction mixture, quench with water, extract with ethyl acetate, dry over MgSO4. Purify by silica gel chromatography using hexane/ethyl acetate gradient. | Isolates the pure boronate ester, removing palladium residues and unreacted materials. |

Reaction Mechanism Insights

- The palladium catalyst first undergoes oxidative addition with the carbon-bromine bond of the halogenated pyridine.

- Transmetalation occurs with bis(pinacolato)diboron, transferring the boronate moiety to the palladium complex.

- Reductive elimination releases the boronate ester product and regenerates the Pd(0) catalyst.

- The chlorine substituent remains intact due to its lower reactivity under these conditions, allowing for selective functionalization.

Industrial Scale and Optimization

- On an industrial scale, continuous flow reactors are employed to enhance reaction control, heat transfer, and reproducibility.

- Automated systems optimize catalyst loading, temperature, and reaction time to maximize yield and purity.

- Anhydrous and oxygen-free conditions are critical to prevent hydrolysis of the boronate ester and catalyst deactivation.

- Purification may involve crystallization or preparative HPLC for high-purity requirements.

Analytical Characterization During Preparation

- NMR Spectroscopy: ^1H, ^13C, and ^11B NMR confirm the boronate ester formation and substitution pattern on the pyridine ring.

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

- X-ray Crystallography: Provides detailed structural confirmation when crystals are obtained.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | High activity, air-sensitive |

| Boron Source | Bis(pinacolato)diboron (1.1–1.2 equiv) | Stable, commercially available |

| Base | KOAc (3 equiv) | Mild base, promotes transmetalation |

| Solvent | 1,4-Dioxane or THF | Aprotic, high boiling point |

| Temperature | 80–100°C | Ensures reaction rate and selectivity |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Atmosphere | Argon or nitrogen | Prevents moisture and oxygen interference |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

Summary of Research Findings

- The Miyaura borylation route is the most reliable and widely used method for preparing 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, providing high regioselectivity and yields.

- Alternative methods such as direct lithiation followed by borylation are less common due to harsher conditions and lower selectivity.

- The compound’s stability under reaction and storage conditions depends heavily on maintaining anhydrous and inert atmosphere.

- The presence of both bromine and chlorine allows for further synthetic versatility, making this compound a valuable intermediate in pharmaceutical and material sciences research.

This comprehensive overview integrates data from multiple authoritative sources, emphasizing the palladium-catalyzed borylation as the cornerstone of the compound’s synthesis, with detailed reaction conditions, purification strategies, and analytical methods to ensure high purity and yield.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a bromo-chloropyridine precursor and a pinacol boronic ester. For example, microwave-assisted reactions (140°C, 2 minutes under argon) with palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride enhance efficiency. Post-reaction purification involves silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 5:95 to 50:50 v/v) to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

- 1H/13C NMR : Confirms substitution patterns on the pyridine ring and boronic ester integration.

- FTIR : B-O vibrational peaks near 1350 cm⁻¹ validate the boronic ester group.

- HRMS (High-Resolution Mass Spectrometry) : Ensures molecular weight accuracy.

- HPLC/UV : Assesses purity, particularly for detecting halogenated byproducts .

Q. What safety precautions are critical when handling this compound?

The boronic ester and halogenated pyridine require handling in a fume hood with nitrile gloves and lab coats. Avoid moisture to prevent boronic ester hydrolysis. Storage should be in anhydrous conditions under inert gas (argon/nitrogen). Refer to safety codes R36/37/38 (irritancy) and S26-37 (first aid measures) .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation) be minimized during Suzuki coupling?

- Catalyst Optimization : Use PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands to enhance selectivity for bromine over chlorine retention.

- Stoichiometry Control : Limit boronic ester equivalents to 1.1–1.2x to reduce homo-coupling.

- Reaction Monitoring : Employ TLC or LC-MS to detect intermediates and adjust conditions dynamically .

Q. What strategies improve regioselectivity in functionalizing the pyridine ring?

- Directing Groups : Introduce temporary groups (e.g., -NH₂) to guide halogenation or borylation.

- Steric Considerations : Bulky substituents (e.g., tetramethyl dioxaborolane) favor reactions at less hindered positions. Computational modeling (DFT) can predict reactive sites .

Q. How does solvent polarity influence the stability of the boronic ester during reactions?

- Aprotic Solvents : Use THF or DMF to prevent hydrolysis.

- Moisture-Free Conditions : Molecular sieves (3Å) or anhydrous MgSO₄ in the reaction mixture stabilize the boronic ester.

- Low-Temperature Storage : -20°C under argon extends shelf life .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported yields for cross-coupling reactions?

- Catalyst Purity : Ensure palladium catalysts are freshly prepared or purchased from reliable sources.

- Oxygen Sensitivity : Degassed solvents and inert atmospheres (argon) prevent catalyst deactivation.

- Byproduct Analysis : Use GC-MS or preparative TLC to identify and quantify undesired products like debrominated species .

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

- Hydrolysis Byproducts : Detectable as broad peaks (boric acid) or shifted resonances. Use deuterated DMSO-d₆ for moisture-sensitive samples.

- Regioisomeric Impurities : Optimize reaction conditions (e.g., temperature, catalyst loading) to suppress alternate substitution pathways.

- Column Artifacts : Pre-wash silica gel with eluent to remove contaminants .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound?

Q. How to validate the boronic ester’s integrity under acidic/basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.